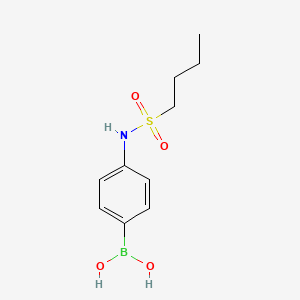

4-(Butylsulfonamido)phenylboronic acid

Descripción

BenchChem offers high-quality 4-(Butylsulfonamido)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Butylsulfonamido)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-(butylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVQWMXOLYHARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NS(=O)(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674490 | |

| Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-66-4 | |

| Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4-(Butylsulfonamido)phenylboronic Acid

Introduction: The Convergence of Sulfonamides and Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged pharmacophores often leads to the development of novel molecular entities with enhanced therapeutic potential. This guide focuses on the synthesis of 4-(Butylsulfonamido)phenylboronic acid, a compound that marries the well-established therapeutic relevance of the sulfonamide moiety with the versatile reactivity of the phenylboronic acid group.

Sulfonamides, a class of compounds containing the -SO₂NH₂ functional group, have been a cornerstone of pharmacology since the advent of sulfa drugs, the first broadly effective systemic antibacterials.[1] Beyond their antimicrobial properties, sulfonamides are integral components of a wide array of drugs, including diuretics, anticonvulsants, and hypoglycemic agents, owing to their ability to act as bioisosteres and engage in critical hydrogen bonding interactions with biological targets.[2]

Concurrently, the field of drug discovery has witnessed a surge in the application of boronic acids, particularly after the FDA approval of bortezomib, a proteasome inhibitor for treating multiple myeloma.[3] The boronic acid functional group is not merely a synthetic handle for cross-coupling reactions but also a key pharmacophoric element that can form reversible covalent bonds with diols present in biological macromolecules, such as sugars and glycoproteins. This unique reactivity has been harnessed for applications ranging from targeted drug delivery to the development of sensors.[4][5]

The title compound, 4-(Butylsulfonamido)phenylboronic acid, is therefore of significant interest to researchers and drug development professionals. The electron-withdrawing nature of the sulfonamide group can modulate the electronic properties of the phenylboronic acid, potentially influencing its reactivity and pKa, which is a critical parameter for its biological activity.[6] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable building block, elucidating the causality behind experimental choices to ensure both scientific integrity and successful replication.

Synthetic Strategy: A Two-Step Approach to 4-(Butylsulfonamido)phenylboronic Acid

The synthesis of 4-(Butylsulfonamido)phenylboronic acid is most efficiently achieved through a robust two-step sequence. This strategy ensures a high overall yield and purity of the final product by employing well-established and reliable chemical transformations. The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of 4-(Butylsulfonamido)phenylboronic acid.

The initial step involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and n-butylamine to form the intermediate, N-butyl-4-bromobenzenesulfonamide. This is a standard and high-yielding method for the preparation of N-alkylated sulfonamides. The subsequent step is a palladium-catalyzed Miyaura borylation of the aryl bromide intermediate with bis(pinacolato)diboron.[7][8] This cross-coupling reaction is a powerful tool for the formation of carbon-boron bonds and is known for its broad functional group tolerance.[9] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for each stage of the synthesis, accompanied by quantitative data and characterization details to ensure a self-validating protocol.

Step 1: Synthesis of N-Butyl-4-bromobenzenesulfonamide

This procedure details the formation of the sulfonamide bond, a critical step in building the molecular backbone.

Reaction Scheme:

Caption: Synthesis of N-Butyl-4-bromobenzenesulfonamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromobenzenesulfonyl chloride | 255.50 | 10.0 g | 39.1 |

| n-Butylamine | 73.14 | 3.42 g (4.6 mL) | 46.9 |

| Pyridine | 79.10 | 3.71 g (3.8 mL) | 46.9 |

| Dichloromethane (DCM) | - | 100 mL | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |

Experimental Protocol:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) and dissolve it in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of n-butylamine (4.6 mL, 46.9 mmol) and pyridine (3.8 mL, 46.9 mmol) in 20 mL of dichloromethane.

-

Add the n-butylamine/pyridine solution dropwise to the cooled solution of 4-bromobenzenesulfonyl chloride over 30 minutes with vigorous stirring. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Upon completion, quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of ethanol and water to afford N-butyl-4-bromobenzenesulfonamide as a white crystalline solid.

Expected Yield and Characterization:

-

Yield: 10.5 g (92%)

-

Appearance: White crystalline solid

-

¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J = 8.6 Hz, 2H), 7.65 (d, J = 8.6 Hz, 2H), 4.75 (t, J = 6.2 Hz, 1H), 2.95 (q, J = 6.8 Hz, 2H), 1.45 (m, 2H), 1.30 (m, 2H), 0.85 (t, J = 7.3 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 139.1, 132.5, 128.8, 127.5, 43.2, 31.5, 19.8, 13.6.

-

Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₄BrNO₂S [M+H]⁺: 292.00, found: 292.1.

Step 2: Miyaura Borylation of N-Butyl-4-bromobenzenesulfonamide

This step introduces the boronic acid functionality via a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Caption: Miyaura borylation to form the boronate ester intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Butyl-4-bromobenzenesulfonamide | 292.20 | 5.0 g | 17.1 |

| Bis(pinacolato)diboron | 253.94 | 5.2 g | 20.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 420 mg | 0.57 |

| Potassium acetate (KOAc) | 98.14 | 5.0 g | 51.3 |

| 1,4-Dioxane (anhydrous) | - | 100 mL | - |

| Celite | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Hexanes | - | As needed | - |

Experimental Protocol:

-

To a flame-dried 250 mL Schlenk flask, add N-butyl-4-bromobenzenesulfonamide (5.0 g, 17.1 mmol), bis(pinacolato)diboron (5.2 g, 20.5 mmol), and potassium acetate (5.0 g, 51.3 mmol).

-

Add Pd(dppf)Cl₂ (420 mg, 0.57 mmol) to the flask.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (100 mL) via cannula.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate (3 x 30 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(Butylsulfonamido)phenylboronic acid pinacol ester.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).[10]

Hydrolysis of the Pinacol Ester to the Boronic Acid:

The isolated pinacol ester can often be used directly in subsequent reactions, such as Suzuki couplings. However, for applications requiring the free boronic acid, hydrolysis is necessary.

-

Dissolve the purified 4-(Butylsulfonamido)phenylboronic acid pinacol ester in a 10:1 mixture of acetone and water.

-

Add an excess of a mild acid, such as ammonium chloride, and stir at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude boronic acid.

-

Purify the crude 4-(Butylsulfonamido)phenylboronic acid by recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture.[11]

Expected Yield and Characterization of 4-(Butylsulfonamido)phenylboronic acid:

-

Yield (from pinacol ester): Typically >85%

-

Appearance: White to off-white solid

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.15 (s, 2H, B(OH)₂), 7.80 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (t, J = 5.8 Hz, 1H, NH), 2.80 (q, J = 6.9 Hz, 2H), 1.35 (m, 2H), 1.20 (m, 2H), 0.75 (t, J = 7.4 Hz, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 143.5, 134.8, 126.2, 124.5, 42.1, 31.0, 19.5, 13.5. (Note: The carbon attached to boron may not be observed or may be broad due to quadrupolar relaxation).[12]

-

Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₆BNO₄S [M-H]⁻: 256.09, found: 256.1.

Causality and Field-Proven Insights

As a Senior Application Scientist, it is imperative to not just provide a protocol but to explain the rationale behind the chosen conditions and reagents.

-

Choice of Base in Sulfonamide Formation: Pyridine is used as a base to neutralize the HCl generated during the reaction between the sulfonyl chloride and the amine. This prevents the protonation of the amine nucleophile, which would otherwise halt the reaction. An excess of the amine can also serve this purpose, but using a non-nucleophilic base like pyridine can simplify the workup.

-

Miyaura Borylation Conditions:

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylations, known for its high activity and tolerance of various functional groups. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step in the Miyaura borylation catalytic cycle.[8] Stronger bases can lead to side reactions, including the premature Suzuki coupling of the newly formed boronate ester with the starting aryl bromide.

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point, which allows for elevated reaction temperatures. It is critical to use an anhydrous solvent to prevent the hydrolysis of the bis(pinacolato)diboron reagent.

-

-

Purification of Boronic Acids: Phenylboronic acids can be challenging to purify by silica gel chromatography due to their polarity and potential for dehydration on the silica surface to form boroxines (cyclic anhydrides). Recrystallization is often the preferred method for obtaining high-purity material.[11] The formation of a diethanolamine adduct is another effective purification strategy for boronic acids.[11]

Applications in Research and Drug Development

4-(Butylsulfonamido)phenylboronic acid is a versatile building block with numerous potential applications in the pharmaceutical and biotechnology sectors:

-

Suzuki-Miyaura Cross-Coupling: The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[5] These motifs are prevalent in many marketed drugs.

-

Probes for Biological Systems: The boronic acid moiety can interact with diol-containing molecules. This property can be exploited to design chemical probes for studying biological processes involving carbohydrates or to develop biosensors.

-

Targeted Drug Delivery: The ability of phenylboronic acids to bind to sialic acids, which are often overexpressed on the surface of cancer cells, makes them attractive for the development of targeted drug delivery systems.[4]

-

Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is found in many enzyme inhibitors. The combination of a sulfonamide and a boronic acid could lead to the development of novel enzyme inhibitors with unique binding modes.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of 4-(Butylsulfonamido)phenylboronic acid, a valuable building block for drug discovery and chemical biology. By understanding the underlying principles of each reaction step and adhering to the detailed experimental procedures, researchers can confidently synthesize this compound in high yield and purity. The convergence of the sulfonamide and boronic acid functionalities in this molecule opens up exciting avenues for the development of novel therapeutics and research tools.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

- Silva, A. M., et al. (2018).

- Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

- Li, W., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH.

- ChemicalBook. (n.d.). 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.

- O'Brien, A. G., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3356–3360.

- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

- Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

- Zhang, Y., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 381, 1-17.

- Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8648–8657.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 13C NMR spectrum.

- El-Faham, A., et al. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(11), 3161.

- Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information.

-

Scientific Research Publishing. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

-

Reddit. (2021). Anyone have experience purifying Aryl-Bpin from Miyaura Borylation? r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from a relevant company's blog or technical article.

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

-

YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Butyl-4-nitrobenzenesulfonaMide synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. raineslab.com [raineslab.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Butylsulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Butylsulfonamido)phenylboronic acid, a member of the versatile class of organoboron compounds, holds significant promise for a range of applications in medicinal chemistry and biotechnology. Its unique structure, featuring a phenylboronic acid moiety functionalized with a butylsulfonamido group, imparts a distinct set of physicochemical properties that are critical to its function. This guide provides a comprehensive overview of these properties, offering insights into the compound's behavior in various chemical and biological systems.

The boronic acid group is a key functional motif, enabling reversible covalent interactions with diols, a feature widely exploited in the design of sensors, drug delivery systems, and affinity chromatography matrices[1]. The sulfonamido substituent, on the other hand, can influence the electronic properties of the phenyl ring, thereby modulating the acidity of the boronic acid and its binding affinities. Furthermore, the butyl group introduces a degree of lipophilicity, which can impact solubility and cell membrane permeability. A thorough understanding of these interconnected properties is paramount for the rational design of experiments and the successful application of this compound in research and development.

This technical guide will delve into the structural and electronic characteristics, solubility profile, acidity constant (pKa), and spectral signatures of 4-(Butylsulfonamido)phenylboronic acid. Where direct experimental data for the title compound is not available, data from closely related analogs will be presented to provide reasonable estimations, with clear indications of such instances. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to enable researchers to validate and expand upon the data presented herein.

Molecular Structure and Properties

The foundational characteristics of a molecule are dictated by its structure and elemental composition.

Chemical Structure:

Figure 1: Chemical structure of 4-(Butylsulfonamido)phenylboronic acid.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆BNO₄S | [2] |

| Molecular Weight | 257.11 g/mol | [2] |

| CAS Number | 1072945-66-4 |

Physicochemical Data

The physicochemical properties of 4-(Butylsulfonamido)phenylboronic acid are crucial for its handling, formulation, and application.

Table 2: Physicochemical Properties

| Property | Value | Remarks |

| Melting Point | ~116-118 °C | Estimated based on the structurally similar 4-(N-allylsulfamoyl)phenylboronic acid.[3] |

| Boiling Point | Not available | High molecular weight and polar nature suggest decomposition before boiling at atmospheric pressure. |

| Solubility | ||

| Water | Low | Phenylboronic acids generally have low water solubility.[4] |

| Polar Organic Solvents (e.g., Methanol, DMSO) | Soluble | Expected to be soluble based on the general behavior of phenylboronic acids.[5][6] |

| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble | Phenylboronic acids are generally poorly soluble in nonpolar solvents.[6] |

| pKa | ~7.4 | Estimated based on the pKa of 4-(N-allylsulfamoyl)phenylboronic acid (7.4 ± 0.1).[3] The electron-withdrawing sulfonamido group lowers the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3] |

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The acidity of the boronic acid moiety is a critical parameter that governs its interaction with diols. The pKa can be determined by monitoring the change in UV absorbance as a function of pH. This method is based on the different electronic transitions of the trigonal planar boronic acid and the tetrahedral boronate anion.

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Determination of Solubility by the Dynamic Method

This method involves visually observing the temperature at which a solid solute completely dissolves in a solvent upon slow heating.

Figure 3: Workflow for solubility determination by the dynamic method.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-(Butylsulfonamido)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butyl chain protons, and the amine proton. The aromatic protons will likely appear as a set of doublets in the region of 7.5-8.0 ppm. The protons of the butyl group will exhibit distinct multiplets corresponding to the CH₂, CH₂, CH₂, and CH₃ groups. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The carbons of the butyl chain will appear in the aliphatic region of the spectrum.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for studying boronic acids. The chemical shift is sensitive to the coordination state of the boron atom. A trigonal planar boronic acid typically shows a broad signal at around 30 ppm, while a tetrahedral boronate ester or adduct will appear at a higher field (around 3-10 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

N-H stretching: A band around 3300 cm⁻¹ for the sulfonamide N-H.

-

S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group, typically around 1350 and 1160 cm⁻¹, respectively.

-

B-O stretching: A strong band in the region of 1300-1400 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar compound. The mass spectrum is expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode. Dehydration to form the boroxine (a cyclic trimer) is a common phenomenon for boronic acids and may be observed in the mass spectrum.

Applications in Research and Development

The unique physicochemical properties of 4-(Butylsulfonamido)phenylboronic acid make it a valuable tool in several areas:

-

Boronate Affinity Chromatography: The ability of the boronic acid to form reversible covalent bonds with cis-diols is the basis of boronate affinity chromatography. The lowered pKa of this compound, due to the electron-withdrawing sulfonamido group, allows for efficient binding of diol-containing biomolecules such as glycoproteins, and catecholamines at or near physiological pH.[3]

-

Drug Development: Sulfonamide-containing compounds are a well-established class of therapeutic agents with diverse biological activities. The incorporation of a boronic acid moiety can lead to novel compounds with unique mechanisms of action, including potential enzyme inhibitors.

-

Biosensors: The interaction of the boronic acid with sugars and other diols can be coupled to a signaling mechanism (e.g., fluorescence or electrochemical) to create sensors for these important biological analytes.

Conclusion

4-(Butylsulfonamido)phenylboronic acid is a fascinating molecule with a rich set of physicochemical properties that are ripe for exploration and exploitation. This guide has provided a comprehensive overview of its known and estimated characteristics, along with detailed protocols for their experimental determination. As research in the field of boronic acids continues to expand, a thorough understanding of the fundamental properties of molecules like 4-(Butylsulfonamido)phenylboronic acid will be essential for driving innovation in drug discovery, diagnostics, and biotechnology.

References

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49(6), 814-824.

- Phenylboronic acid (PBA)

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071-15076.

- On the Computational Determination of the pKa of Some Arylboronic Acids. (2021). Molecules, 26(16), 4993.

-

4-(Butylsulfonamido)phenylboronic acid. (n.d.). 1PlusChem. Retrieved January 23, 2026, from [Link]

- Solubility of phenylboronic compounds in water. (2017). Mediterranean Journal of Chemistry, 6(5), 136-141.

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49, 814-824.

- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry, 58(19), 7747-7760.

- Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Pharmaceutical Design, 24(20), 2285-2301.

- Process for the preparation of substituted phenylboronic acids. (2003). U.S.

- Catalyst-free arylation of sulfonamides via visible light-mediated deamination. (2021). Chemical Science, 12(20), 7066-7071.

- A Convenient Synthesis of N-Boc-Protected Diaryl Methanamines. (2010). Organic Syntheses, 87, 226-234.

- Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Semantic Scholar. Retrieved January 23, 2026, from [Link]

- Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. (2014). Synlett, 25(04), 505-508.

-

a FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. (2007). Bulletin of the Korean Chemical Society, 28(10), 1771-1775.

-

(Top) The equilibriums involved when mixing phenylboronic acid 1 with... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Solubility of phenylboronic compounds in water. (2017). Mediterranean Journal of Chemistry, 6(5), 136-141.

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2016). Organic & Biomolecular Chemistry, 14(34), 8116-8124.

Sources

Introduction: A Bifunctional Reagent for Advanced Synthesis and Affinity Applications

An In-depth Technical Guide to 4-(Butylsulfonamido)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

4-(Butylsulfonamido)phenylboronic acid (CAS No. 1072945-66-4) is a specialized arylboronic acid that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines the versatile reactivity of a boronic acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with a functional sulfonamide moiety. This bifunctional nature makes it more than just a passive scaffold component; the electron-withdrawing properties of the butylsulfonamido group actively modulate the reactivity of the boronic acid, enhancing its utility in specialized applications such as affinity chromatography and the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling protocols, designed to equip researchers with the practical and theoretical knowledge required to leverage this reagent effectively.

Physicochemical and Structural Characteristics

The key to harnessing 4-(Butylsulfonamido)phenylboronic acid lies in understanding its fundamental properties. The presence of the sulfonamide group para to the boronic acid is a deliberate design feature that significantly influences its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 1072945-66-4 | [2] |

| Molecular Formula | C₁₀H₁₆BNO₄S | N/A |

| Molecular Weight | 257.11 g/mol | N/A |

| Melting Point | 180 - 190 °C | [2] |

| Appearance | White to off-white crystalline powder | General |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO); low solubility in nonpolar hydrocarbons.[3][4][5] | General |

Key Structural Insights:

-

Enhanced Lewis Acidity: The strongly electron-withdrawing butylsulfonamido group decreases the electron density on the boron atom. This increases the Lewis acidity of the boronic acid, which in turn lowers its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] This enhanced acidity is crucial for its application in forming stable boronate esters with cis-diols at or near physiological pH.[1]

-

Equilibrium with Boroxines: Like other boronic acids, 4-(Butylsulfonamido)phenylboronic acid can exist in equilibrium with its cyclic anhydride trimer, known as a boroxine. Boroxines are formed by the dehydration of three boronic acid molecules and are generally less reactive in cross-coupling reactions. For optimal performance in synthesis, it is often critical to use the monomeric boronic acid, which may require recrystallization of the commercial material before use.

Synthesis and Purification: A Representative Pathway

While specific patent literature for the direct synthesis of CAS 1072945-66-4 is not prevalent, a reliable and scalable two-step pathway can be constructed based on established organometallic methodologies.[6][7][8] The process involves the initial formation of a sulfonamide from a readily available aryl bromide, followed by a low-temperature borylation.

Caption: A representative two-step synthesis workflow.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N-(4-bromophenyl)butanesulfonamide

-

To a stirred solution of 4-bromoaniline (1.0 eq.) in dichloromethane (DCM) in an ice bath, add triethylamine (1.1 eq.).[8]

-

Slowly add butanesulfonyl chloride (1.05 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting aniline.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(4-bromophenyl)butanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Check: The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, driving the sulfonamide formation to completion.

Step 2: Borylation to form 4-(Butylsulfonamido)phenylboronic acid

-

Dissolve the purified N-(4-bromophenyl)butanesulfonamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 2.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.[7]

-

To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)₃, 1.5 eq.) dropwise, again keeping the temperature at -78 °C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1M HCl at 0 °C. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the final product by recrystallization to yield pure 4-(Butylsulfonamido)phenylboronic acid.

Causality Check: The extremely low temperature (-78 °C) is critical during the lithium-halogen exchange and borylation steps to prevent side reactions, such as the deprotonation of the sulfonamide N-H or attack of the n-BuLi on the sulfonyl group. The acidic workup is required to hydrolyze the initially formed boronate ester to the desired boronic acid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, expect to see characteristic signals for the butyl group (a triplet, a sextet, a quintet, and a triplet), two doublets in the aromatic region indicative of para-substitution, a broad singlet for the B(OH)₂ protons, and a singlet for the N-H proton.

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary synthetic application of this reagent is in the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[5][9] It allows for the coupling of the 4-(butylsulfonamido)phenyl moiety to a wide range of organic halides or triflates, providing access to complex biaryl structures that are common motifs in pharmaceuticals.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Suzuki-Miyaura Protocol

-

To a reaction vessel, add the aryl halide (Ar-X, 1.0 eq.), 4-(Butylsulfonamido)phenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

-

De-gas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Add a de-gassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Expert Insight: The choice of base is critical. It participates in the transmetalation step by forming a more nucleophilic boronate species [ArB(OH)₃]⁻, which facilitates the transfer of the aryl group from boron to the palladium center.[9] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.

Core Application II: Boronate Affinity Chromatography

A key advantage of this specific boronic acid is its suitability for boronate affinity chromatography at physiological pH.[1] The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, allowing it to form a stable, anionic tetrahedral boronate ester with cis-diols in a pH range of 5.5-7.5. This is a significant improvement over unsubstituted phenylboronic acid, which requires a more alkaline pH (>8.5) for efficient binding.

This property enables the selective capture and purification of biomolecules containing cis-diol moieties, such as:

-

Glycoproteins and Glycans: Targeting the sugar residues.

-

Catecholamines: Such as dopamine and epinephrine.

-

Ribonucleosides: Like adenosine.

Caption: pH-dependent binding in boronate affinity systems.

Safety and Handling

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

-

Hazard Identification: This compound belongs to a class of chemicals that are generally considered harmful if swallowed and may cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[8]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of the fine powder.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[11] The compound can be hygroscopic, and absorption of water can promote the formation of the less reactive boroxine.

Conclusion

4-(Butylsulfonamido)phenylboronic acid is a highly valuable and versatile reagent. Its utility extends beyond that of a simple arylboronic acid for Suzuki-Miyaura coupling. The integrated sulfonamide functionality provides a handle for modulating molecular properties and, more importantly, activates the boronic acid for high-affinity interactions at physiological pH. This dual character makes it an indispensable tool for medicinal chemists synthesizing novel therapeutics and for biochemists developing advanced separation and sensing platforms.

References

-

Liu, X., & Scouten, W. H. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1178(1-2), 131-139. [Link]

-

Pinto, M., Silva, F., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- Adams, J., et al. (1998). Boronic ester and acid compounds.

- He, Z., et al. (2003). Process for the preparation of substituted phenylboronic acids.

- Chen, C., et al. (2013). Process for preparing 4-borono-l-phenylalanine.

-

Wikipedia contributors. (n.d.). Phenylboronic acid. Wikipedia. [Link]

-

Liu, X., & Scouten, W. H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. [Link]

-

Bhandari, D., et al. (2019). Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate. [Link]

-

Deredas, D., & Zielenkiewicz, W. (2005). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Reddy, P. A., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Tetrahedron Letters, 55(48), 6569-6572. [Link]

-

Akita, H., & Uesugi, S. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Sensors, 14(11), 21639-21657. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Molecules, 27(14), 4417. [Link]

Sources

- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. combi-blocks.com [combi-blocks.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 10. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Introduction: Bridging Molecular Design with Functional Application

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(Butylsulfonamido)phenylboronic acid

Phenylboronic acids represent a cornerstone class of compounds in modern chemistry, finding extensive utility from organic synthesis in Suzuki-Miyaura cross-coupling reactions to advanced biomedical applications.[1] Their unique ability to reversibly form covalent bonds with cis-diols has positioned them as indispensable tools in the development of sensors, drug delivery systems, and affinity chromatography matrices.[2][3][4] This guide focuses on a specific, functionally rich derivative: 4-(Butylsulfonamido)phenylboronic acid .

The molecular architecture of this compound is a deliberate convergence of three key moieties: a phenyl ring scaffold, a boronic acid group for recognition, and a butylsulfonamido group for electronic modulation. The presence of the electron-withdrawing sulfonamide group is not a trivial substitution; it fundamentally alters the electronic properties of the boronic acid, significantly lowering its pKₐ.[5][6] This enhanced acidity allows the boronic acid to interact with diols at or near physiological pH, a critical advantage for biomedical and biological applications where mild conditions are paramount.[5][7]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the molecular structure, synthesis, characterization, and key applications of 4-(Butylsulfonamido)phenylboronic acid, grounding its utility in the principles of its chemical design.

Core Molecular Structure and Physicochemical Properties

The functionality of 4-(Butylsulfonamido)phenylboronic acid is a direct result of its molecular geometry and electronic landscape. The structure combines a rigid aromatic core with two highly functional peripheral groups.

-

Boronic Acid Moiety (-B(OH)₂): This is the primary functional group responsible for the compound's recognition capabilities. The boron atom is sp² hybridized, adopting a trigonal planar geometry. This configuration is crucial for its interaction with diols.

-

Butylsulfonamido Moiety (-NHSO₂C₄H₉): This group, positioned para to the boronic acid, exerts a strong electron-withdrawing effect through the phenyl ring. This effect reduces the electron density at the boron center, making it a stronger Lewis acid and thereby lowering its pKₐ compared to unsubstituted phenylboronic acid.[5][6] The butyl group provides hydrophobicity, which can be tailored to specific applications.

-

Phenyl Ring: This aromatic linker provides a rigid scaffold, ensuring a well-defined spatial relationship between the boronic acid and the sulfonamide substituent.

Intramolecular and Intermolecular Dynamics

The geometry of the sulfonamide group (tetrahedral around the sulfur) and the planar boronic acid group dictates how the molecule interacts with its environment.[6] In the solid state, molecules of this type form extensive hydrogen-bonded networks. These networks are established through the donor-acceptor capabilities of both the boronic acid hydroxyl groups and the sulfonamide's N-H and S=O groups, leading to highly ordered crystalline structures.[6]

Summary of Physicochemical Data

| Property | Value | Source/Comment |

| IUPAC Name | (4-(N-butylsulfamoyl)phenyl)boronic acid | --- |

| Molecular Formula | C₁₀H₁₆BNO₄S | Derived from structure |

| Molecular Weight | 257.11 g/mol | Derived from formula |

| CAS Number | 958535-91-8 | Vendor Information |

| Appearance | White to off-white solid | Typical for phenylboronic acids |

| Key Functional Groups | Boronic Acid, Sulfonamide, Phenyl Ring | --- |

| Predicted pKₐ | ~7.0 - 7.5 | The electron-withdrawing sulfonamide group significantly lowers the pKₐ from ~8.8 for unsubstituted phenylboronic acid.[6] |

Synthesis and Structural Verification

The synthesis of 4-(Butylsulfonamido)phenylboronic acid is a multi-step process that requires precise control over reaction conditions. A logical and field-proven approach involves the initial formation of the sulfonamide bond followed by the introduction of the boronic acid moiety.

General Synthetic Workflow

A common synthetic strategy begins with a commercially available precursor, such as 4-bromobenzenesulfonyl chloride. This precursor first reacts with butylamine to form the stable sulfonamide linkage. The subsequent and more critical step is the conversion of the bromo-substituent to a boronic acid, typically via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Caption: Synthetic workflow for 4-(Butylsulfonamido)phenylboronic acid.

Detailed Synthesis Protocol

PART A: Synthesis of N-Butyl-4-bromobenzenesulfonamide

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath (0°C).

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add butylamine (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

PART B: Synthesis of 4-(Butylsulfonamido)phenylboronic acid

-

Dissolve N-butyl-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

-

Allow the solution to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid, typically by recrystallization from an appropriate solvent system, to yield the final product.

Structural Characterization Data

Structural confirmation relies on a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two sets of doublets in the δ 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Butyl Protons: A series of multiplets/triplets in the δ 0.8-3.0 ppm range (CH₃, two CH₂, N-CH₂). - NH Proton: A broad singlet, typically around δ 5-7 ppm, which is exchangeable with D₂O. - B(OH)₂ Protons: A broad singlet, often exchangeable and sometimes not observed. |

| ¹³C NMR | - Aromatic Carbons: 4 distinct signals in the aromatic region (δ 120-150 ppm). - Butyl Carbons: 4 signals in the aliphatic region (δ 10-50 ppm). |

| ¹¹B NMR | A broad singlet with a chemical shift (δ) between 25 and 30 ppm, characteristic of a trigonal boronic acid.[8] |

| IR Spectroscopy | - O-H Stretch: Broad band around 3200-3400 cm⁻¹ (from B(OH)₂). - N-H Stretch: Sharp peak around 3300 cm⁻¹. - S=O Stretch: Two strong peaks at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). - B-O Stretch: Strong peak around 1350-1400 cm⁻¹. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 256.09. |

Key Applications & Mechanistic Insights

The unique structural attributes of 4-(butylsulfonamido)phenylboronic acid, particularly its lowered pKₐ, make it a powerful tool in several advanced applications.

Boronate Affinity Chromatography

The primary application for sulfonamide-substituted phenylboronic acids is in affinity chromatography for the separation of cis-diol-containing biomolecules like catecholamines, nucleosides, and glycoproteins.[5][7]

Mechanism of Action: The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Only the tetrahedral form can bind strongly to diols. The electron-withdrawing sulfonamide group stabilizes the anionic boronate, shifting the equilibrium towards this form at a lower pH.[5] This allows for strong binding and separation of diols under milder pH conditions (e.g., pH 5.5-7.0), which helps preserve the integrity of sensitive biological samples.[5]

Caption: Mechanism of pH-dependent cis-diol binding.

β-Lactamase Inhibition

Boronic acids are well-established inhibitors of serine proteases, including bacterial β-lactamases that confer antibiotic resistance. Sulfonamide boronic acids have been investigated as potent inhibitors of these enzymes.[9]

Mechanism of Action: The boronic acid acts as a transition-state analog. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral adduct. This covalent interaction effectively deactivates the enzyme. The sulfonamide moiety can form additional hydrogen bonds within the active site, enhancing binding affinity and specificity, leading to low nanomolar inhibition constants (Kᵢ).[9]

Glucose-Responsive Systems

Phenylboronic acids are widely used in the development of "smart" materials for biomedical applications, such as glucose-responsive systems for automated insulin delivery.[3][4] While not specific to the butylsulfonamido derivative, the principles apply. The reversible binding of glucose (a diol) can trigger changes in a polymer matrix, such as swelling or disassembly, leading to the controlled release of an encapsulated drug like insulin.[3] The ability to operate effectively at physiological pH makes sulfonamide-substituted derivatives highly attractive candidates for these systems.

Field-Proven Experimental Protocol: Affinity Separation of Catecholamines

This protocol is adapted from methodologies demonstrating the utility of sulfonamide-phenylboronic acid phases for separating biologically relevant diols.[5]

Objective: To resolve a mixture of L-DOPA and related catecholamines using a boronate affinity column functionalized with a sulfonamide phenylboronic acid ligand.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Boronate affinity column (prepared by immobilizing a sulfonamide-phenylboronic acid derivative on porous silica).

-

Mobile Phase: 0.05 M Phosphate Buffer, pH 5.5.

-

Analytes: L-tyrosine, L-DOPA, and other relevant catecholamines (e.g., dopamine, epinephrine), prepared as standard solutions in the mobile phase.

Methodology:

-

Column Equilibration: Equilibrate the boronate affinity column with the mobile phase (0.05 M phosphate buffer, pH 5.5) at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a 20 µL aliquot of the analyte mixture onto the column.

-

Isocratic Elution: Perform the separation using the isocratic mobile phase.

-

Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 280 nm).

-

Data Analysis:

-

Causality: Molecules lacking a cis-diol group (like L-tyrosine) will have minimal interaction with the stationary phase and will elute first, close to the void volume.

-

Binding: Molecules with a cis-diol group (like L-DOPA and catecholamines) will bind to the boronate stationary phase.

-

Resolution: The strength of the interaction, and thus the retention time, will depend on the specific structure of the analyte, allowing for their resolution and separation. The enhanced affinity at pH 5.5 is a direct consequence of the sulfonamide group's electron-withdrawing nature.[5]

-

Self-Validation: The protocol's integrity is confirmed by the differential retention of diol-containing vs. non-diol-containing analytes. The elution of L-tyrosine near the solvent front serves as a negative control, validating that the observed retention of L-DOPA is due to a specific boronate-diol interaction.

Conclusion

4-(Butylsulfonamido)phenylboronic acid is a meticulously designed molecule whose utility is derived directly from its structure. The strategic placement of a sulfonamide group fundamentally enhances the Lewis acidity of the boronic acid, enabling potent and reversible covalent interactions with diols under physiologically relevant conditions. This key feature underpins its successful application in high-resolution boronate affinity chromatography and provides a strong rationale for its investigation as a β-lactamase inhibitor and as a component in advanced, stimuli-responsive biomaterials. As the demand for precision tools in drug discovery and diagnostics continues to grow, the rational design of such functional molecules will remain a critical endeavor for the scientific community.

References

-

Liu, X. C., & Scouten, W. H. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1178(1-2), 131-139. Available from: [Link]

-

Liu, X. C., & Scouten, W. H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. Available from: [Link]

-

Bheemisetty, B., & Lewis, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060. Available from: [Link]

-

Tiwari, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3625-3646. Available from: [Link]

-

Eidam, O., et al. (2012). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7832-7841. Available from: [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Available from: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available from: [Link]

-

Akita, H., et al. (2012). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Molecules, 17(10), 11571-11592. Available from: [Link]

-

ResearchGate. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Available from: [Link]

Sources

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(Butylsulfonamido)phenylboronic acid

Introduction: The Growing Importance of Arylboronic Acids in Drug Development

4-(Butylsulfonamido)phenylboronic acid belongs to the versatile class of arylboronic acids, which have garnered significant attention in medicinal chemistry and drug development.[1][2][3] The boronic acid moiety, a Lewis acid, can form reversible covalent bonds with diols, a feature exploited in various biological applications, including enzyme inhibition and carbohydrate sensing.[4][5] The sulfonamido group, an electron-withdrawing group, is expected to lower the pKa of the boronic acid, potentially enhancing its interaction with biological targets at physiological pH.[6] Furthermore, the butyl group imparts lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties. Given its potential therapeutic applications, a thorough understanding of the solubility and stability of 4-(Butylsulfonamido)phenylboronic acid is paramount for formulation development, ensuring optimal delivery and efficacy.

This guide provides a comprehensive overview of the critical physicochemical properties of 4-(Butylsulfonamido)phenylboronic acid, with a focus on its solubility and stability. We will delve into the theoretical underpinnings of these characteristics and provide detailed, field-proven experimental protocols for their accurate determination.

I. Physicochemical Properties of 4-(Butylsulfonamido)phenylboronic acid

A foundational understanding of the intrinsic properties of 4-(Butylsulfonamido)phenylboronic acid is essential for predicting its behavior in various experimental and physiological settings.

| Property | Predicted/Known Value/Information | Significance in Drug Development |

| Molecular Formula | C10H16BNO4S | Essential for calculating molarity and understanding stoichiometry. |

| Molecular Weight | 257.11 g/mol | Crucial for accurate sample preparation and concentration calculations. |

| pKa | Not empirically determined for this specific molecule. The pKa of unsubstituted phenylboronic acid is ~8.8.[6][7] The electron-withdrawing sulfonamide group is expected to lower the pKa to a more physiologically relevant range, likely between 7.0 and 8.0.[6] | The pKa dictates the ionization state of the molecule at different pH values, which in turn significantly impacts its solubility, membrane permeability, and interaction with biological targets. |

| Appearance | Typically a white to off-white crystalline powder.[8] | Physical appearance can be an initial indicator of purity. |

II. Solubility Profile of 4-(Butylsulfonamido)phenylboronic acid

Solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. A comprehensive solubility assessment in various solvents and at different pH values is therefore a cornerstone of pre-formulation studies.

A. Theoretical Considerations for Solubility

The solubility of 4-(Butylsulfonamido)phenylboronic acid is governed by the interplay of its functional groups:

-

The Boronic Acid Moiety : This group can engage in hydrogen bonding with polar solvents. Its ionization to the boronate anion at pH values approaching and exceeding its pKa will significantly increase aqueous solubility.[4]

-

The Sulfonamido Group : The N-H proton of the sulfonamide is weakly acidic and can also participate in hydrogen bonding.

-

The Phenyl Ring and Butyl Chain : These hydrophobic components contribute to the molecule's solubility in non-polar organic solvents.

Based on the general solubility of phenylboronic acid, it is anticipated that 4-(Butylsulfonamido)phenylboronic acid will exhibit good solubility in polar organic solvents like methanol, ethanol, and DMSO, and limited solubility in non-polar solvents such as hexanes.[1][7] Its aqueous solubility is expected to be highly pH-dependent.

B. Experimental Determination of Solubility

To provide actionable data for formulation development, both thermodynamic and kinetic solubility should be determined.

This method determines the equilibrium solubility of a compound, representing the true maximum dissolved concentration under specific conditions.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation : Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Addition : Add an excess of 4-(Butylsulfonamido)phenylboronic acid to a known volume of each buffer and selected organic solvents (e.g., water, ethanol, DMSO, acetonitrile) in separate vials. The excess solid should be clearly visible.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality Behind Experimental Choices:

-

Use of Buffers : Mimics physiological conditions and establishes the pH-solubility profile.

-

Extended Equilibration Time : Ensures that the system has reached a true thermodynamic equilibrium.

-

Centrifugation : Effectively separates the solid and liquid phases without the need for filtration, which can sometimes lead to compound adsorption.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of 4-(Butylsulfonamido)phenylboronic acid.

This high-throughput method measures the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant to the conditions encountered during drug absorption.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution : Prepare a high-concentration stock solution of 4-(Butylsulfonamido)phenylboronic acid in DMSO (e.g., 10 mM).

-

Serial Dilution : In a microplate, perform a serial dilution of the stock solution with DMSO.

-

Aqueous Addition : Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Precipitation Monitoring : Immediately monitor the turbidity of each well over time using a nephelometer or a plate reader capable of measuring light scattering.

-

Determination : The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.

Causality Behind Experimental Choices:

-

DMSO Stock : Allows for the creation of a supersaturated aqueous solution upon dilution.

-

Nephelometry : Provides a sensitive and rapid detection of precipitation.

-

High-Throughput Format : Enables rapid screening of solubility under various conditions.

III. Stability Profile of 4-(Butylsulfonamido)phenylboronic acid

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation pathways that could lead to a loss of potency or the formation of toxic byproducts.

A. Theoretical Considerations for Stability

Phenylboronic acids are susceptible to several degradation pathways:

-

Oxidative Degradation : The carbon-boron bond can be susceptible to cleavage by reactive oxygen species, potentially leading to the formation of the corresponding phenol.[9][10] This is often a major degradation pathway for boronic acids.[10]

-

Hydrolytic Deboronation : Under certain pH conditions, particularly with some substituted phenylboronic acids, the boronic acid group can be cleaved from the phenyl ring.[6]

-

Formation of Anhydrides (Boroxines) : In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is typically a reversible process in the presence of water.

B. Experimental Determination of Stability

A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation : Prepare solutions of 4-(Butylsulfonamido)phenylboronic acid in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions : Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions:

-

Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation : 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation : 60°C in the dark for 24 hours.

-

Photostability : Expose to light according to ICH Q1B guidelines.

-

-

Analysis : At specified time points, analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS/MS) to separate and identify the parent compound and any degradation products.

Causality Behind Experimental Choices:

-

Forced Conditions : The harsh conditions are designed to accelerate degradation, allowing for the rapid identification of potential liabilities.

-

LC-MS/MS : This powerful analytical technique enables the separation of the parent drug from its degradation products, provides accurate mass information for the identification of unknown degradants, and allows for the development of a quantitative, stability-indicating method.

Diagram: Workflow for Forced Degradation Study

Sources

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Sulfonamide-Containing Phenylboronic Acids in Modern Drug Discovery

Abstract

The confluence of two pharmacologically significant moieties, the sulfonamide and the phenylboronic acid, has given rise to a class of molecules with remarkable versatility and therapeutic potential. This guide provides an in-depth exploration of sulfonamide-containing phenylboronic acids, intended for researchers, medicinal chemists, and drug development professionals. We will navigate the synthetic intricacies of these compounds, dissect their unique physicochemical properties, and illuminate their diverse applications as highly effective enzyme inhibitors and chemical biology probes. This document eschews a rigid template, instead opting for a narrative that logically progresses from fundamental principles to advanced applications, mirroring the journey of discovery in the laboratory.

Introduction: A Tale of Two Pharmacophores

The sulfonamide group, a cornerstone of medicinal chemistry, is renowned for its role in the development of antimicrobial agents and a wide array of other therapeutics, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] Its ability to act as a bioisosteric replacement for other functional groups and its capacity to engage in crucial hydrogen bonding interactions have cemented its place in the drug designer's toolbox.[3] Concurrently, the boronic acid functional group has emerged as a powerful tool in its own right. The unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine, has led to the development of potent enzyme inhibitors that mimic the transition state of enzymatic reactions.[4][5]

The strategic combination of these two functionalities within a single phenylboronic acid scaffold has unlocked a new dimension of molecular design. The electron-withdrawing nature of the sulfonamide group significantly influences the electronic properties of the phenylboronic acid, enhancing its Lewis acidity and modulating its pKa, a critical parameter for biological activity.[6] This synergy has paved the way for the creation of highly potent and selective inhibitors for a range of enzyme classes, as well as innovative tools for chemical biology. This guide will provide a comprehensive overview of this ascendant molecular architecture, from the benchtop to its biological applications.

The Synthetic Blueprint: Constructing Sulfonamide-Containing Phenylboronic Acids

The synthesis of sulfonamide-containing phenylboronic acids requires a strategic approach to introduce both functionalities onto the aromatic ring. The choice of synthetic route often depends on the desired substitution pattern (ortho, meta, or para) and the availability of starting materials. Two primary strategies are commonly employed: introduction of the boronic acid moiety onto a pre-existing aryl sulfonamide, or the sulfamoylation of a phenylboronic acid derivative.

Strategy 1: Borylation of Aryl Sulfonamides

This approach typically begins with a readily available halogenated aryl sulfonamide. The key transformation is the introduction of the boronic acid group, which can be achieved through several methods.

A classic and effective method involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester. This is particularly useful for preparing derivatives from bromo- or iodo-substituted aryl sulfonamides.

Experimental Protocol: Synthesis of a Generic Sulfonamide-Containing Phenylboronic Acid via Lithiation-Borylation

-

Protection (If Necessary): If the sulfonamide nitrogen is unsubstituted (primary sulfonamide), it is often necessary to protect it to prevent interference with the organolithium reagent. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group.

-

Lithium-Halogen Exchange: The protected (or N-substituted) aryl halide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, such as n-butyllithium or tert-butyllithium, is added dropwise to the solution. The reaction is stirred at low temperature for a specific period to allow for complete lithium-halogen exchange.

-

Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture at -78 °C. The mixture is stirred for a period, allowing the borate ester to form.

-

Hydrolysis: The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Work-up and Purification: The product is extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

A more modern and often milder alternative to lithiation is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][7] This method offers excellent functional group tolerance.[8]

Experimental Protocol: Palladium-Catalyzed Borylation of an Aryl Sulfonamide

-

Reaction Setup: In a reaction vessel, combine the aryl sulfonamide halide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a ligand (if necessary), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMSO).

-